N-(2-methylbenzyl)propan-1-amine
Overview
Description
N-(2-Methylbenzyl)propan-1-amine is an organic compound belonging to the class of amines It features a benzyl group substituted with a methyl group at the ortho position and a propan-1-amine chain
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing this compound involves the reductive amination of 2-methylbenzaldehyde with propan-1-amine.
Gabriel Synthesis: Another method involves the Gabriel synthesis, where phthalimide is reacted with 2-methylbenzyl bromide, followed by hydrolysis to yield the desired amine.
Industrial Production Methods: Industrial production often employs large-scale reductive amination due to its efficiency and high yield. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(2-Methylbenzyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis
Mechanism of Action
The mechanism of action of N-(2-methylbenzyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various physiological effects .
Comparison with Similar Compounds
N-Benzylpropan-1-amine: Lacks the methyl group at the ortho position, resulting in different steric and electronic properties.
N-(2-Methylphenyl)ethan-1-amine: Has a shorter carbon chain, affecting its reactivity and interaction with molecular targets.
N-(2-Methylbenzyl)butan-1-amine: Features a longer carbon chain, which can influence its solubility and biological activity.
Uniqueness: N-(2-Methylbenzyl)propan-1-amine is unique due to the presence of the methyl group at the ortho position, which can enhance its steric hindrance and electronic effects. This structural feature can influence its reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-8-12-9-11-7-5-4-6-10(11)2/h4-7,12H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQVVVUFLSQTNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406009 | |
Record name | (2-Methylbenzyl)propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
807343-02-8 | |
Record name | (2-Methylbenzyl)propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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